molecular formula C3HF5 B1294464 1,1,3,3,3-Pentafluoropropene CAS No. 690-27-7

1,1,3,3,3-Pentafluoropropene

Cat. No. B1294464
CAS RN: 690-27-7
M. Wt: 132.03 g/mol
InChI Key: QAERDLQYXMEHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3,3-Pentafluoropropene (PFP) is a highly fluorinated molecule that has been the subject of various studies due to its potential applications in different fields, including as a refrigerant and in the synthesis of fluorinated compounds. The molecule's structure, characterized by the presence of multiple fluorine atoms, imparts unique physical and chemical properties that make it an interesting subject for research.

Synthesis Analysis

The synthesis of PFP and its derivatives has been explored through various methods. One approach involves the gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze), which is a closely related compound . Another method includes the reaction of hexafluoropropene oxide with morpholine enamines from ketones and aldehydes to yield pentafluorinated 1,3-diketones . Additionally, the synthesis of highly fluorinated telomers containing PFP has been reported, which involves thermal initiation or the use of peroxides .

Molecular Structure Analysis

The molecular structure of PFP-related compounds has been studied using various spectroscopic techniques. For instance, the microwave spectra of 1,1-difluoropropene have been assigned, providing rotational constants and determining the barrier to internal rotation of the methyl group . Electron diffraction has been used to determine the structure of gaseous 1-(difluoroboryl)pentaborane(9), which, while not PFP itself, provides insights into the structural effects of fluorination on molecular geometry .

Chemical Reactions Analysis

PFP and its derivatives undergo various chemical reactions. For example, the dehydrofluorination of HFC-245fa to HFO-1234ze has been catalyzed by mesoporous nano-aluminum fluoride and fluorinated NiO/Cr2O3 catalysts . The preparation of pentafluoro-1,3-pentadienes from PFP and their subsequent cycloaddition reactions have also been explored, leading to the formation of different polyfluorocyclobutanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of PFP are influenced by its high fluorine content. The presence of fluorine atoms affects the molecule's dipole moment, as seen in the study of 1,1-difluoropropene, which has a total dipole moment of 0.889±0.007 D . The stability and reactivity of PFP derivatives in various reactions have been attributed to the electronic effects of the fluorine atoms and the molecular structure of the compounds . The synthesis of telomers of PFP has shown that the molecular weights of these compounds can range between 430 and 1500 g mol−1, with the percentage of monoadduct increasing with temperature and initiator concentration .

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science .
  • Summary of the Application: 1,1,3,3,3-Pentafluoropropene (PFP) has been investigated for its potential in copolymerization and terpolymerization with various combinations of fluorinated and hydrogenated comonomers . This type of polymerization reaction is of interest in the field .
  • Methods of Application or Experimental Procedures: The copolymerization and terpolymerization of PFP were carried out with various combinations of fluorinated and hydrogenated comonomers. The chosen fluoromonomers were vinylidene fluoride (VDF), 3,3,3-trifluoropropene (TFP), hexafluoropropene (HFP), perfluoromethylvinyl ether (PMVE), chlorotrifluoroethylene (CTFE) and tert-butyl-2-trifluoromethacrylate (MAF-TBE), while the hydrocarbon comonomers were vinylene carbonate (VCA), ethyl vinyl ether (EVE) and 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) .
  • Results or Outcomes: The copolymers of PFP with non-homopolymerizable monomers (HFP, PMVE and MAF-TBE) led to quite low yields, while the introduction of VDF enabled the synthesis of poly(PFP-ter-VDF-ter-M3) terpolymers with improved yields. PFP does not homopolymerize and delays the copolymerizations. All polymers were either amorphous fluoroelastomers or fluorothermoplastics with glass transition temperatures ranging from −56 °C to +59 °C, and they exhibited good thermal stability in air .

Application as a Refrigerant

  • Specific Scientific Field: Thermodynamics and Refrigeration .
  • Summary of the Application: 1,2,3,3,3-Pentafluoropropene is of interest as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .
  • Methods of Application or Experimental Procedures: One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane .
  • Results or Outcomes: The resulting hydrofluoroolefins (HFOs) are used as refrigerants in air conditioners .

Application in Manufacturing Processes

  • Specific Scientific Field: Industrial Chemistry .
  • Summary of the Application: 1,1,3,3,3-Pentafluoropropene is used in manufacturing processes. It is involved in the production of compositions comprising various saturated halogenated hydrocarbons and/or ethers . It is also used in the production of 1,3,3,3-tetrafluoropropene (HFC-1234) .
  • Methods of Application or Experimental Procedures: The specific manufacturing processes involve complex chemical reactions and are typically carried out in industrial settings .
  • Results or Outcomes: The resulting products have various industrial applications .

Application in Rhodium Complexes

  • Specific Scientific Field: Organometallic Chemistry .
  • Summary of the Application: 1,1,3,3,3-Pentafluoropropene has been studied for its reactivity with rhodium(I) complexes . The reaction of the rhodium(I) complexes with 1,1,3,3,3-pentafluoropropene afforded the defluorinative germylation products .
  • Methods of Application or Experimental Procedures: The reaction of the rhodium(I) complexes with 1,1,3,3,3-pentafluoropropene was carried out in a controlled environment . Two equivalents of a complex reacted further by C-F bond oxidative addition .
  • Results or Outcomes: The reaction resulted in the formation of defluorinative germylation products . The role of the fluorido ligand on the reactivity of the complex was assessed by comparison with the analogous chlorido complex .

Application in Biotransformation

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: 1,1,3,3,3-Pentafluoropropene is used in biotransformation processes .
  • Methods of Application or Experimental Procedures: The specific biotransformation processes involve complex biochemical reactions and are typically carried out in controlled laboratory settings .
  • Results or Outcomes: The resulting products have various applications in biochemistry .

Safety And Hazards

1,1,3,3,3-Pentafluoropropene is extremely flammable and contains gas under pressure; it may explode if heated . It is toxic if inhaled and is suspected of causing genetic defects . It is advised to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .

Future Directions

The copolymerization and terpolymerization of 1,1,3,3,3-pentafluoropropene with various combinations of fluorinated and hydrogenated comonomers were investigated . The chosen fluoromonomers were vinylidene fluoride (VDF), 3,3,3-trifluoropropene (TFP), hexafluoropropene (HFP), perfluoromethylvinyl ether (PMVE), chlorotrifluoroethylene (CTFE) and tert-butyl-2-trifluoromethacrylate (MAF-TBE), while the hydrocarbon comonomers were vinylene carbonate (VCA), ethyl vinyl ether (EVE) and 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) .

properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5/c4-2(5)1-3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAERDLQYXMEHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061000
Record name 1,1,3,3,3-Pentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 1,1,3,3,3,-Pentafluoropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19163
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,1,3,3,3-Pentafluoropropene

CAS RN

690-27-7
Record name 1,1,3,3,3-Pentafluoropropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,3-Pentafluoropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1,3,3,3-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3,3,3-Pentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,3-pentafluoropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,3,3,3-PENTAFLUOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA8D7ZJF5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The present process produces a 1:1 molar mixture of HF and CF3CH═CF2 in the reactor exit stream. The reactor exit stream can also contain unconverted reactant, CF3CH2CF3. The components of the reactor exit stream can be separated by conventional means, such as distillation. Hydrogen fluoride and CF3CH═CF2 form a homogenous low-boiling azeotrope containing about 60 mole percent CF3CH═CF2. The present process reactor exit stream can be distilled and the low-boiling HF and CF3CH═CF2 azeotrope taken off as a distillation column overhead stream, leaving substantially pure CF3CH2CF3 as a distillation column bottom stream. Recovered CF3CH2CF3 reactant may be recycled to the reactor. CF3CH═CF2 can be separated from its azeotrope with HF by conventional procedures, such as pressure swing distillation or by neutralization of the HF with caustic.
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,3,3-tetrachloro-1,3-difluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,1,1,3,3-pentachloro-3-fluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1,1,3-trichloro-1,3,3-trifluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
1,1,3-trichloro-3,3-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3,3,3-trichloro-1,1-difluoro-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods III

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,3-Pentafluoropropene
Reactant of Route 2
Reactant of Route 2
1,1,3,3,3-Pentafluoropropene
Reactant of Route 3
Reactant of Route 3
1,1,3,3,3-Pentafluoropropene
Reactant of Route 4
Reactant of Route 4
1,1,3,3,3-Pentafluoropropene
Reactant of Route 5
1,1,3,3,3-Pentafluoropropene
Reactant of Route 6
1,1,3,3,3-Pentafluoropropene

Citations

For This Compound
149
Citations
H Koroniak, J Walkowiak, K Grys, A Rajchel… - Journal of fluorine …, 2006 - Elsevier
Addition of secondary amine SA (dimethylamine DMA, diethylamine DEA, pyrrolidine Pyr, piperidine Pip, morpholine Mor) to pentafluoropropene PFP gives rise to generation of …
Number of citations: 36 www.sciencedirect.com
RN Haszeldine, BR Steele - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… bromide with 1 : 1 : 3 : 3 : 3-pentafluoropropene has also … of free-radical addition to 1 : 1 : 3 : 3 : 3-pentafluoropropene (I) is … Trifluoroiodomethane and 1 : 1 : 3 : 3 : 3-pentafluoropropene …
Number of citations: 17 pubs.rsc.org
F Boschet, G Kostov, H Raynova, B Améduri - Molecules, 2023 - mdpi.com
The copolymerization and terpolymerization of 1,1,3,3,3-pentafluoropropene (PFP) with various combinations of fluorinated and hydrogenated comonomers were investigated. The …
Number of citations: 0 www.mdpi.com
J Walkowiak, B Marciniak, H Koroniak - Journal of Fluorine Chemistry, 2012 - Elsevier
1,1,3,3,3-Pentafluoropropene-diethylamine complex (PFPDEA) has been found useful as a fluoride source in halofluorination reactions of various olefins. Reactions proceeded with …
Number of citations: 12 www.sciencedirect.com
M Talavera, T Braun - Chemistry–A European Journal, 2021 - Wiley Online Library
The reaction of the rhodium(I) complexes [Rh(E)(PEt 3 ) 3 ] (E=GePh 3 (1), H (6), F (7)) with 1,1,3,3,3‐pentafluoropropene afforded the defluorinative germylation products Z/E‐2‐(…
R Gregory, RN Haszeldine, AE Tipping - Journal of the Chemical …, 1969 - pubs.rsc.org
Photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene gives the 1 : 1-adducts 1,1,1,3,3-pentafluoro-3-iodo-2-trifluoromethylpropane and 1,1,1,2,2,4,4,4-…
Number of citations: 6 pubs.rsc.org
F Boschet, G Kostov, H Raynova, B Ameduri - European Polymer Journal, 2015 - Elsevier
The synthesis of original highly fluorinated telomers containing 1,1,3,3,3-pentafluoropropylene (PFP, R1225ze), R F (C 3 HF 5 ) n I [where n stands for 1 and 2 and R F corresponds to …
Number of citations: 4 www.sciencedirect.com
H Wessolowski, GV Roschenthaler… - … , Sulfur, and Silicon …, 1991 - Taylor & Francis
The 2-H olefins, R 1 CH[dbnd]CF 2 (1: CF 3 2: SF 5 ) react with the silylphosphites (R 2 O) 2 POSiMe 3 (3a: R 2 = Et; 3b: R 2 = SiMe 3 ) to yield the (E/Z) phosphonates R 1 CH[dbnd]CFP…
Number of citations: 11 www.tandfonline.com
J Walkowiak, G Haufe, H Koroniak - Polish Journal of Chemistry, 2004 - infona.pl
Reaction of various omega-fluoro-(omega-1)-hydroxy and omega-hydroxy-(omega-1)-fluoro fatty acid methyl esters with adduct of 1,1,3,3,3-pentafluoropropene-diethylamine (PFPDEA) …
Number of citations: 5 www.infona.pl
JR McAllister - 1971 - search.proquest.com
This work is mainly concerned with free-radical and nucleophilic additions to the olefin 1, 2, 3, 3, 3-pentafluoropropene and nucleophilic additions to the olefin 1, 1, 3, 3, 3-…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.